3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine
Overview
Description
3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is a halogenated pyridine derivative. This compound is characterized by the presence of a chlorine atom, a phenyl group, and a trifluoromethyl group attached to a pyridine ring. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the compound. This compound is used as a building block in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine can be achieved through several methods. One common approach involves the halogen exchange reaction, where a precursor compound such as 2,3-dichloro-5-(trifluoromethyl)pyridine undergoes a substitution reaction with a phenyl group. This reaction typically occurs in the presence of a suitable catalyst and under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the direct chlorination and fluorination of 3-picoline, followed by aromatic nuclear chlorination of the pyridine ring . This method allows for the efficient production of the compound on a larger scale, meeting the demands of various industries.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form strong interactions with enzymes and receptors, leading to its biological effects. The electron-withdrawing properties of the trifluoromethyl group can also influence the compound’s reactivity and stability, making it a valuable tool in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-2-fluoro-5-(trifluoromethyl)pyridine: This compound is similar in structure but contains a fluorine atom instead of a phenyl group.
2-Chloro-5-(trifluoromethyl)pyridine: Another related compound, differing by the position of the chlorine and trifluoromethyl groups.
Uniqueness
3-Chloro-2-phenyl-5-(trifluoromethyl)pyridine is unique due to the presence of the phenyl group, which can significantly alter its chemical properties and reactivity compared to other trifluoromethylpyridine derivatives. This uniqueness makes it a valuable compound in the synthesis of complex molecules and in various industrial applications.
Properties
IUPAC Name |
3-chloro-2-phenyl-5-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3N/c13-10-6-9(12(14,15)16)7-17-11(10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZLQDQBSZUWASF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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